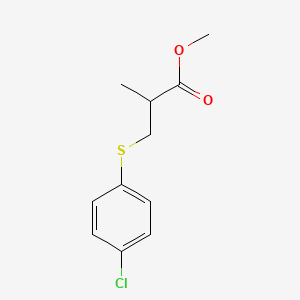

Methyl 3-(4-chlorophenylthio)-2-methylpropionate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(4-chlorophenylthio)-2-methylpropionate: is an organic compound with the molecular formula C11H13ClO2S It is a derivative of propionate, featuring a chlorophenylthio group attached to the third carbon and a methyl group attached to the second carbon of the propionate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-chlorophenylthio)-2-methylpropionate typically involves the reaction of 4-chlorothiophenol with methyl 2-bromo-2-methylpropionate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiophenol acts as a nucleophile, displacing the bromide ion from the methyl 2-bromo-2-methylpropionate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

**

Biological Activity

Methyl 3-(4-chlorophenylthio)-2-methylpropionate (CAS No. 55009-84-2) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article provides a detailed exploration of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C11H13ClOS

- Molecular Weight : 232.74 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has shown the ability to modulate gene expression and influence metabolic pathways, which can lead to various therapeutic effects:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, affecting the overall biochemical pathways within cells.

- Receptor Modulation : The compound can interact with receptors, potentially altering cellular signaling and influencing physiological responses.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In a study assessing its efficacy against various bacterial strains, it was found to inhibit growth at concentrations as low as 50 µg/mL. This suggests potential applications in developing antimicrobial agents.

Herbicidal Activity

The compound has also been studied for its herbicidal properties. In greenhouse trials, it was applied to cultivated plants (such as wheat and barley) alongside known herbicides to evaluate its selectivity and effectiveness. Results demonstrated that while it effectively controlled certain weeds (e.g., foxtail and wild oats), it did not adversely affect the growth of cereals, indicating its potential use as a selective herbicide .

Case Studies

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy of this compound.

- Methodology : Various bacterial strains were exposed to different concentrations of the compound.

- Results : Significant inhibition of bacterial growth was observed at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

-

Herbicidal Efficacy Study :

- Objective : To assess the selectivity of this compound as a herbicide.

- Methodology : Greenhouse trials with wheat and barley were conducted, applying the compound at rates of 0.80 to 1.20 kg/ha.

- Results : The compound effectively controlled target weeds without harming the cereal crops, demonstrating its selective herbicidal properties .

Data Table of Biological Activities

| Activity Type | Test Organisms/Plants | Concentration/Rate | Observations |

|---|---|---|---|

| Antimicrobial | Various bacteria | ≥50 µg/mL | Significant growth inhibition |

| Herbicidal | Wheat, barley | 0.80 - 1.20 kg/ha | Effective against foxtail/wild oats without harming cereals |

Properties

CAS No. |

55009-84-2 |

|---|---|

Molecular Formula |

C11H13ClO2S |

Molecular Weight |

244.74 g/mol |

IUPAC Name |

methyl 3-(4-chlorophenyl)sulfanyl-2-methylpropanoate |

InChI |

InChI=1S/C11H13ClO2S/c1-8(11(13)14-2)7-15-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3 |

InChI Key |

LQTPIEYMBJPFQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CSC1=CC=C(C=C1)Cl)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.